
Flt3/chk1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3/chk1-IN-1 is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). This compound has shown potential in overcoming adaptive and acquired resistance in acute myeloid leukemia (AML) cells with FLT3 mutations . The dual inhibition of FLT3 and CHK1 enhances cytotoxicity and improves therapeutic outcomes in FLT3-mutated AML .
Analyse Des Réactions Chimiques
Flt3/chk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Flt3/chk1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and CHK1 pathways.
Biology: Helps in understanding the molecular mechanisms of FLT3 and CHK1 inhibition in cellular processes.
Medicine: Shows potential in treating FLT3-mutated AML by overcoming resistance to FLT3 inhibitors.
Industry: Can be used in the development of new therapeutic agents targeting FLT3 and CHK1 pathways.
Mécanisme D'action
Flt3/chk1-IN-1 exerts its effects by simultaneously inhibiting FLT3 and CHK1 kinases. This dual inhibition downregulates the c-Myc pathway and activates the p53 pathway, leading to increased cytotoxicity in FLT3-mutated AML cells . The compound effectively inhibits resistant FLT3-ITD AML in vivo and shows favorable druggability without significant blood toxicity or myelosuppression .
Comparaison Avec Des Composés Similaires
Flt3/chk1-IN-1 is unique in its dual inhibition of FLT3 and CHK1, which sets it apart from other compounds that target only one of these kinases. Similar compounds include:
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in the treatment of FLT3-mutated AML.
Gilteritinib: Another FLT3 inhibitor that also targets AXL kinase.
This compound’s ability to overcome adaptive and acquired resistance makes it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C25H33F3N6O2 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1-[6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C25H33F3N6O2/c1-24(2,36)12-21(35)34-10-9-15-11-19(6-3-16(15)14-34)32-23-30-13-20(25(26,27)28)22(33-23)31-18-7-4-17(29)5-8-18/h3,6,11,13,17-18,36H,4-5,7-10,12,14,29H2,1-2H3,(H2,30,31,32,33) |
Clé InChI |
LHDKPFSHXFFALR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


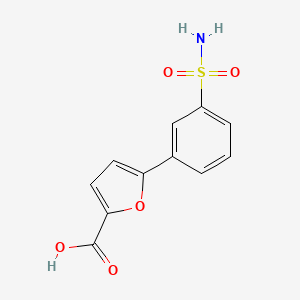

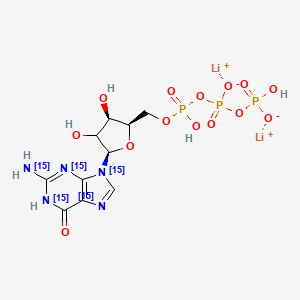
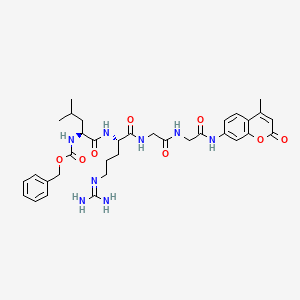


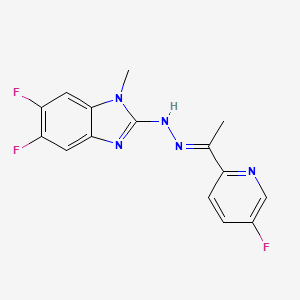


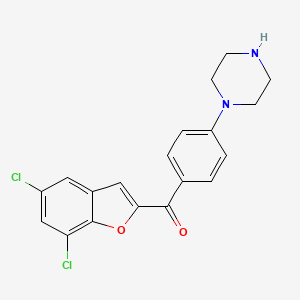
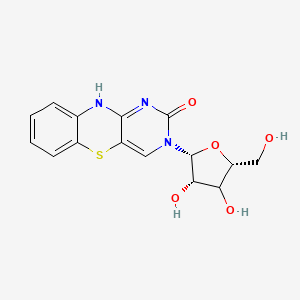
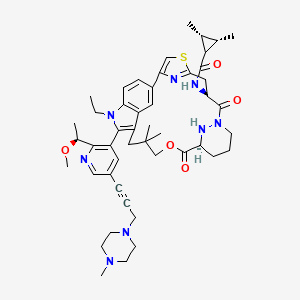
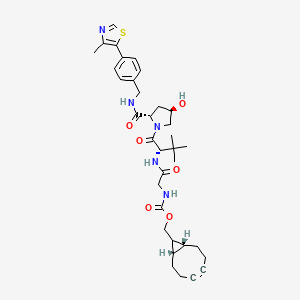
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
